molecular formula C11H17NS B8737732 Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]- CAS No. 129971-23-9

Benzenamine, 2-(1-methylethyl)-6-[(methylthio)methyl]-

Cat. No. B8737732
Key on ui cas rn: 129971-23-9
M. Wt: 195.33 g/mol
InChI Key: OGEIJQCWNUTOEW-UHFFFAOYSA-N
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Patent
US05614550

Procedure details

15.51 g (116 mmol) of N-chlorosuccinimide were added over a period of 20 minutes to a solution of 11.2 g (82.9 mmol) of 2-isopropylaniline and 7.22 g (116 mmol) of dimethyl sulfide in 200 ml of methylene chloride, whilst maintaining the internal temperature at between 15° and 20° C. After 15 minutes, 11.73 g (116 mmol) of triethylamine were added to the mixture, which was then heated under reflux for 9 hours. At the end of this time, the solvent was removed by distillation under reduced pressure. The resulting residue was mixed with diethyl ether and insoluble materials which appeared were filtered off. The filtrate was concentrated by evaporation under reduced pressure, and the concentrate was purified by column chromatography through 300 g of silica gel, using a gradient elution method, with mixtures of hexane and methylene chloride ranging from 4:1 to 0:1 as the eluent, to give 10.45 g (yield 65%) of the title sulfide derivative as an oil.
Quantity
15.51 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
ClN1C(=O)CCC1=O.[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14])([CH3:11])[CH3:10].[CH3:19][S:20][CH3:21].C(N(CC)CC)C>C(Cl)Cl.CCCCCC>[CH:9]([C:12]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][S:20][CH3:21])[C:13]=1[NH2:14])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
15.51 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C=CC=C1
Name
Quantity
7.22 g
Type
reactant
Smiles
CSC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
11.73 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the internal temperature at between 15° and 20° C
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
At the end of this time, the solvent was removed by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting residue was mixed with diethyl ether and insoluble materials which
FILTRATION
Type
FILTRATION
Details
appeared were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by column chromatography through 300 g of silica gel
WASH
Type
WASH
Details
a gradient elution method

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C1=C(N)C(=CC=C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 10.45 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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